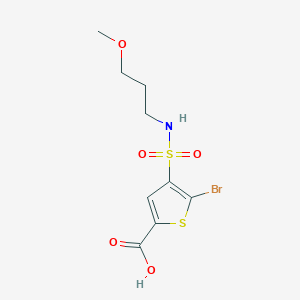![molecular formula C12H14N2O6 B7541312 3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid](/img/structure/B7541312.png)
3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid, commonly known as NPB, is a chemical compound that belongs to the class of non-proteinogenic amino acids. NPB has been extensively studied for its potential use as a research tool in various scientific fields, including biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
NPB is a non-proteinogenic amino acid that can act as a substrate for enzymes such as acyl-CoA synthetase and fatty acid amide hydrolase. When NPB is converted to its acyl-CoA derivative by acyl-CoA synthetase, it can be incorporated into cellular membranes and modulate their properties. When NPB is hydrolyzed by fatty acid amide hydrolase, it can generate 3-nitrophenoxyacetic acid, which can act as a competitive inhibitor of fatty acid amide hydrolase and increase the levels of endogenous fatty acid amides such as anandamide.
Biochemical and Physiological Effects:
NPB has been shown to modulate the properties of cellular membranes, including their fluidity, permeability, and curvature. NPB has also been shown to increase the levels of endogenous fatty acid amides such as anandamide, which can activate the endocannabinoid system and produce analgesic, anti-inflammatory, and neuroprotective effects. However, the physiological effects of NPB are still poorly understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
NPB has several advantages as a research tool, including its stability, solubility, and ease of synthesis. However, NPB also has several limitations, including its low yield, low potency, and limited availability. Moreover, the use of NPB requires specialized expertise and equipment, such as acyl-CoA synthetase and fatty acid amide hydrolase assays.
Zukünftige Richtungen
NPB has several potential future directions as a research tool, including its use as a probe for studying the endocannabinoid system, its use as a tool for studying the properties of cellular membranes, and its use as a substrate for enzyme engineering. Moreover, the development of new synthesis methods and analogs of NPB could lead to the discovery of new drugs and therapeutic agents.
Synthesemethoden
The synthesis of NPB involves the reaction of 3-nitrophenoxyacetic acid with N-Boc-1,4-diaminobutane in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, followed by purification using column chromatography. The yield of NPB obtained from this method is typically around 50%.
Wissenschaftliche Forschungsanwendungen
NPB has been used as a research tool in various scientific fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, NPB has been used as a substrate for enzymes such as acyl-CoA synthetase and fatty acid amide hydrolase. In pharmacology, NPB has been used to study the mechanism of action of drugs that target the endocannabinoid system, such as inhibitors of fatty acid amide hydrolase. In neuroscience, NPB has been used to study the role of the endocannabinoid system in synaptic plasticity and neuroprotection.
Eigenschaften
IUPAC Name |
3-[[2-(3-nitrophenoxy)acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-8(5-12(16)17)13-11(15)7-20-10-4-2-3-9(6-10)14(18)19/h2-4,6,8H,5,7H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFJLSOYYFIJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)COC1=CC=CC(=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541232.png)
![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)
![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)
![2-(2-bromophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541275.png)

![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)

